An In-depth Technical Guide to the Chemical Properties of 1-Bromobut-1-yne
An In-depth Technical Guide to the Chemical Properties of 1-Bromobut-1-yne
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromobut-1-yne is a versatile haloalkyne that serves as a valuable synthetic intermediate in organic chemistry. Its utility stems from the dual reactivity of the bromine atom and the carbon-carbon triple bond, allowing for a wide range of chemical transformations. This guide provides a comprehensive overview of the chemical properties of 1-bromobut-1-yne, including its physical characteristics, reactivity, and detailed experimental protocols for its synthesis and key reactions. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in utilizing this compound in their synthetic endeavors.
Chemical and Physical Properties
1-Bromobut-1-yne is a colorless to light yellow liquid with a strong odor. Below is a summary of its key physical and chemical properties.
| Property | Value | Reference |
| Molecular Formula | C₄H₅Br | [1] |
| Molecular Weight | 132.99 g/mol | [1] |
| CAS Number | 50405-39-5 | [1] |
| Boiling Point | 104.2 °C at 760 mmHg | |
| Density | 1.461 g/cm³ | |
| Refractive Index | 1.4704 at 20 °C | |
| Solubility | Soluble in organic solvents such as ether and chloroform; insoluble in water. | [2] |
Synthesis of 1-Bromobut-1-yne
A common method for the synthesis of 1-bromobut-1-yne involves the bromination of but-1-yne using N-bromosuccinimide (NBS) in the presence of a silver nitrate catalyst.
Experimental Protocol: Synthesis from But-1-yne
Materials:
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But-1-yne
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N-Bromosuccinimide (NBS)
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Silver nitrate (AgNO₃)
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Acetone
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Diethyl ether
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Saturated aqueous sodium bicarbonate solution
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Saturated aqueous sodium chloride solution (brine)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve but-1-yne (1.0 eq) in acetone.
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Add N-bromosuccinimide (1.1 eq) and a catalytic amount of silver nitrate (0.1 eq) to the solution.
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Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction by adding water.
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Extract the product with diethyl ether (3 x 50 mL).
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Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain crude 1-bromobut-1-yne.
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Purify the crude product by distillation to yield pure 1-bromobut-1-yne.
Reactivity and Key Reactions
1-Bromobut-1-yne is a versatile building block in organic synthesis due to the presence of both a reactive bromine atom and a triple bond. It readily participates in nucleophilic substitution, coupling reactions, and cycloaddition reactions.
Nucleophilic Substitution Reactions
The bromine atom in 1-bromobut-1-yne can be displaced by a variety of nucleophiles. A common example is the reaction with sodium azide to form 1-azidobut-1-yne, a precursor for the synthesis of triazoles.
Materials:
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1-Bromobut-1-yne
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Sodium azide (NaN₃)
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Dimethylformamide (DMF)
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Diethyl ether
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Water
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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Dissolve 1-bromobut-1-yne (1.0 eq) in DMF in a round-bottom flask.
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Add sodium azide (1.2 eq) to the solution and stir the mixture at room temperature for 24 hours.
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Monitor the reaction by TLC.
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After completion, pour the reaction mixture into water and extract the product with diethyl ether (3 x 50 mL).
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Wash the combined organic layers with water and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 1-azidobut-1-yne.
Sonogashira Coupling
1-Bromobut-1-yne is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to form substituted alkynes. This reaction is a powerful tool for the construction of carbon-carbon bonds.
Materials:
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1-Bromobut-1-yne
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Phenylacetylene
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Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
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Copper(I) iodide (CuI)
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Triethylamine (Et₃N)
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Toluene
-
Saturated aqueous ammonium chloride solution
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Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
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To a degassed solution of 1-bromobut-1-yne (1.0 eq) and phenylacetylene (1.2 eq) in a mixture of toluene and triethylamine (2:1), add bis(triphenylphosphine)palladium(II) dichloride (0.02 eq) and copper(I) iodide (0.04 eq).
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Stir the reaction mixture under an inert atmosphere (e.g., argon) at room temperature for 12-24 hours.
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Monitor the reaction by TLC.
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Upon completion, filter the reaction mixture through a pad of celite and wash with toluene.
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Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Cycloaddition Reactions
The carbon-carbon triple bond in 1-bromobut-1-yne can participate in various cycloaddition reactions, such as [4+2] Diels-Alder reactions and [3+2] dipolar cycloadditions, to construct cyclic and heterocyclic systems.
Materials:
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1-Bromobut-1-yne
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2,3-Dimethyl-1,3-butadiene
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Toluene
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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In a sealed tube, dissolve 1-bromobut-1-yne (1.0 eq) and 2,3-dimethyl-1,3-butadiene (1.5 eq) in toluene.
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Heat the reaction mixture at 110 °C for 24-48 hours.
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Monitor the reaction by TLC or GC-MS.
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After cooling to room temperature, concentrate the solvent under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield the Diels-Alder adduct.
Applications in Drug Discovery and Development
While 1-bromobut-1-yne is not typically an active pharmaceutical ingredient itself, its derivatives are of significant interest in drug discovery. The ability to readily introduce a butynyl group and subsequently functionalize it through coupling and cycloaddition reactions makes it a valuable tool for generating diverse molecular scaffolds. These scaffolds can then be screened for biological activity against various therapeutic targets. The rigid butynyl moiety can serve as a linker or a key pharmacophoric element in the design of novel drug candidates.
Conclusion
1-Bromobut-1-yne is a highly versatile and reactive building block in organic synthesis. Its chemical properties, particularly the presence of a reactive bromine atom and a triple bond, allow for a wide array of transformations, making it a valuable precursor for the synthesis of complex organic molecules. The detailed experimental protocols provided in this guide offer a practical resource for researchers and professionals in the field of drug development to effectively utilize 1-bromobut-1-yne in their synthetic strategies.
